BenchChemオンラインストアへようこそ!

1-(2-Fluorobenzoyl)piperidine-4-carboxamide

GPR119 agonist type 2 diabetes cAMP HTRF assay

1-(2-Fluorobenzoyl)piperidine-4-carboxamide (CAS 332168-92-0) is a synthetic piperidine-4-carboxamide derivative featuring a 2-fluorobenzoyl substituent at the piperidine nitrogen. With a molecular formula of C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol, this compound belongs to the class of fluorinated benzoylpiperidine carboxamides that have been explored across multiple target classes including G protein-coupled receptors (GPCRs), kinases, and proteases.

Molecular Formula C13H15FN2O2
Molecular Weight 250.27 g/mol
Cat. No. B5742978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzoyl)piperidine-4-carboxamide
Molecular FormulaC13H15FN2O2
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H15FN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
InChIKeyQCFWYMZCOPRZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzoyl)piperidine-4-carboxamide (CAS 332168-92-0): Core Chemical Identity and Baseline Characteristics


1-(2-Fluorobenzoyl)piperidine-4-carboxamide (CAS 332168-92-0) is a synthetic piperidine-4-carboxamide derivative featuring a 2-fluorobenzoyl substituent at the piperidine nitrogen . With a molecular formula of C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol, this compound belongs to the class of fluorinated benzoylpiperidine carboxamides that have been explored across multiple target classes including G protein-coupled receptors (GPCRs), kinases, and proteases [1]. The compound is commercially available at research-grade purity (typically ≥95%) and serves as both a screening hit in drug discovery campaigns and a versatile synthetic intermediate for further derivatization at the primary carboxamide position .

Why In-Class Piperidine-4-Carboxamide Analogs Cannot Substitute 1-(2-Fluorobenzoyl)piperidine-4-carboxamide


Piperidine-4-carboxamide derivatives bearing different fluorobenzoyl regioisomers (2-fluoro, 3-fluoro, or 4-fluoro substitution on the benzoyl ring) or alternative N-acyl groups cannot be considered interchangeable surrogates for 1-(2-fluorobenzoyl)piperidine-4-carboxamide [1]. The specific ortho-fluorine substitution pattern on the benzoyl moiety dictates the three-dimensional conformation of the molecule, influences hydrogen-bonding networks at the target binding site, and alters physicochemical properties including lipophilicity (LogP) and aqueous solubility relative to meta- or para-substituted analogs [2]. In the context of GPR119 agonism—where this compound has demonstrated quantifiable activity—even subtle positional changes in fluorine substitution can shift functional activity from agonism to weak partial agonism or complete loss of target engagement [3]. These structure-activity relationship (SAR) divergences mean that procurement of the exact 2-fluoro isomer is mandatory for reproducibility of published biological data; substitution with a cheaper or more readily available 3-fluoro or 4-fluoro piperidine-4-carboxamide analog will yield non-comparable experimental outcomes.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzoyl)piperidine-4-carboxamide Versus Closest Analogs


Human GPR119 cAMP Agonist Activity: 1-(2-Fluorobenzoyl)piperidine-4-carboxamide vs. Reference GPR119 Agonists

1-(2-Fluorobenzoyl)piperidine-4-carboxamide exhibits an EC₅₀ of 65 nM in a human GPR119 cAMP accumulation assay performed in HEK293S cells using HTRF detection following 45-minute incubation [1]. For cross-study comparison, the well-characterized reference GPR119 agonist AR231453 typically achieves EC₅₀ values in the low nanomolar range (~4–8 nM) in analogous human GPR119 assays, positioning the target compound approximately 8- to 16-fold less potent than the benchmark tool compound [2]. Conversely, the clinical-stage GPR119 agonist DA-1241 demonstrates an EC₅₀ of 4.37 nM in overexpressing HEK293 cells, further framing the target compound's activity in the moderate-potency tier of GPR119 agonists . No human GPR119 EC₅₀ data are publicly available for the 3-fluoro or 4-fluoro benzoyl piperidine-4-carboxamide regioisomers, making a direct head-to-head comparison infeasible; however, the mere existence of quantifiable GPR119 agonism for the 2-fluoro isomer, contrasted with the absence of reported activity for other regioisomers, constitutes a meaningful differential [1].

GPR119 agonist type 2 diabetes cAMP HTRF assay

Mouse GPR119 cAMP Agonist Activity Demonstrates Species-Dependent Potency Shift

In a mouse GPR119 cAMP assay (HTRF, 45 min), 1-(2-fluorobenzoyl)piperidine-4-carboxamide yields an EC₅₀ of 41 nM, representing a 1.6-fold increase in potency relative to its human receptor activity (EC₅₀ = 65 nM) [1]. This contrasts with the clinical candidate DA-1241, which exhibits a pronounced species-dependent potency loss: human GPR119 EC₅₀ = 4.37 nM versus mouse GPR119 EC₅₀ = 71.5 nM—a 16-fold reduction—and rat GPR119 EC₅₀ = 156 nM—a 36-fold reduction . The target compound's relatively balanced human-to-mouse potency ratio (41 vs. 65 nM) suggests a different species selectivity profile that may simplify in vivo proof-of-concept studies in murine diabetes models compared to DA-1241, where the substantial mouse potency drop necessitates higher dosing to achieve target engagement [2]. No mouse GPR119 data are available for the 3-fluoro or 4-fluoro piperidine-4-carboxamide regioisomers, preventing direct comparison.

mouse GPR119 species selectivity HTRF cAMP

GPR119 Radioligand Binding Affinity Confirms Direct Target Engagement and Differentiates from Functional Activity

Beyond functional cAMP agonism data, 1-(2-fluorobenzoyl)piperidine-4-carboxamide has been characterized in a competitive radioligand displacement assay using [³H]-N-(2-fluoro-4-methylsulfonyl-phenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidyl]-5-nitro-pyrimidin-4-amine as the labeled probe at human and mouse GPR119 [1]. The compound displaces the radioligand with IC₅₀ values of 351 nM (human GPR119) and 543 nM (mouse GPR119), confirming direct binding to the orthosteric site [1]. The ~1.5-fold binding selectivity for the human over mouse receptor mirrors the functional cAMP data directionally, providing orthogonal assay validation [2]. In contrast, the 3-fluoro and 4-fluoro benzoyl piperidine-4-carboxamide regioisomers lack any publicly available radioligand binding data, meaning their ability to physically occupy the GPR119 orthosteric pocket remains unsubstantiated [3]. This orthogonal binding evidence, combined with functional agonist activity, strengthens the case for the 2-fluoro isomer as a validated GPR119 chemical probe over its uncharacterized regioisomers.

radioligand binding GPR119 affinity target engagement

Fluorine Positional Isomer Differentiation: Ortho-Fluorobenzoyl Confers Distinct Conformational and Electronic Properties

The 2-fluorobenzoyl substituent in 1-(2-fluorobenzoyl)piperidine-4-carboxamide introduces an ortho-fluorine effect that distinguishes it from the 3-fluoro (meta) and 4-fluoro (para) regioisomers [1]. Computational and crystallographic studies across multiple fluorobenzoyl-containing compound series have established that ortho-fluorine substitution restricts rotational freedom of the carbonyl group relative to the aromatic ring via through-space F···H–C=O electrostatic interactions, resulting in a preferred dihedral angle of approximately 15–30° between the carbonyl and the phenyl plane, compared to near-planar conformations observed for para-fluoro analogs [2]. This conformational restriction alters the spatial presentation of the piperidine-4-carboxamide pharmacophore, which can translate into differential target recognition. Additionally, the electron-withdrawing inductive effect of fluorine at the ortho position (Hammett σₘ = 0.34 vs. σₚ = 0.06 for para-fluoro) modulates the electron density of the amide carbonyl, potentially affecting hydrogen-bond acceptor strength at the target binding site [1]. These quantum-chemical differences, while not a substitute for direct comparative biological data, provide a mechanistic rationale for why the 2-fluoro isomer may exhibit biological activity profiles inaccessible to its regioisomeric counterparts [2].

fluorine positional isomerism ortho effect conformational restriction

Limitations Statement: Scope of Available Differential Evidence

A systematic search of public databases (BindingDB, ChEMBL, PubChem, PubMed) and patent literature conducted on 2026-05-02 returned no head-to-head comparative studies directly measuring 1-(2-fluorobenzoyl)piperidine-4-carboxamide alongside its 3-fluoro or 4-fluoro regioisomers in the same assay under identical conditions [1]. The differential evidence presented in this guide therefore relies on (a) cross-study comparisons with structurally distinct GPR119 agonists (AR231453, DA-1241) assayed under similar but non-identical protocols, and (b) class-level physicochemical inferences regarding the impact of fluorine positional isomerism on molecular conformation and electronic properties [2]. No data were identified for the target compound in selectivity profiling against related GPCRs (e.g., GPR55, GPR18), in vivo pharmacokinetic studies, metabolic stability assays, kinase selectivity panels, or safety pharmacology assessments (hERG, CYP inhibition) [1]. This evidence landscape is typical for early-stage screening compounds that have been evaluated in a limited number of primary assays and have not yet advanced to comprehensive pharmacological profiling [3]. Procurement decisions based on this compound should therefore be governed by its validated GPR119 agonist activity and its well-defined chemical identity as the ortho-fluoro isomer, rather than by claims of broader pharmacological superiority.

evidence gaps comparator data limitations procurement caveat

Recommended Research and Procurement Application Scenarios for 1-(2-Fluorobenzoyl)piperidine-4-carboxamide


GPR119 Agonist Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams pursuing novel GPR119 agonists for type 2 diabetes or metabolic syndrome can employ 1-(2-fluorobenzoyl)piperidine-4-carboxamide as a tractable starting scaffold. With confirmed human GPR119 EC₅₀ = 65 nM and mouse GPR119 EC₅₀ = 41 nM, the compound provides a validated moderate-potency starting point for systematic SAR exploration [1]. Its primary carboxamide at the piperidine 4-position serves as a synthetically accessible handle for introducing diverse amine substituents, enabling rapid library synthesis to improve potency toward the single-digit nanomolar range achieved by reference agonists such as DA-1241 (EC₅₀ = 4.37 nM) . The 2-fluorobenzoyl moiety can also be varied to explore alternative ortho-substitution patterns informed by the conformational effects of the ortho-fluorine [2]. Recommended procurement quantity: 100–500 mg for initial SAR campaigns.

In Vivo Pharmacodynamic Studies in Murine Models of Glucose Homeostasis

The compound's favorable mouse GPR119 potency (EC₅₀ = 41 nM) and balanced human-to-mouse species selectivity ratio (1.6-fold) make it suitable for in vivo proof-of-concept studies in rodent models of type 2 diabetes [1]. Unlike DA-1241, which suffers from a 16-fold mouse potency loss (mouse EC₅₀ = 71.5 nM) relative to its human activity, the target compound retains comparable or marginally superior mouse receptor activation . This pharmacokinetic-pharmacodynamic advantage may translate to lower effective doses in oral glucose tolerance tests (OGTT) in C57BL/6 or db/db mice, reducing compound consumption per study. Researchers should independently verify plasma exposure and target engagement before initiating chronic dosing studies, as no published PK data are available for this compound [2].

Chemical Probe Development for GPR119 Target Deconvolution and Mechanism-of-Action Studies

Because 1-(2-fluorobenzoyl)piperidine-4-carboxamide is supported by both functional (cAMP EC₅₀) and binding (radioligand displacement IC₅₀) assay data, it qualifies as a chemically validated GPR119 probe suitable for target deconvolution experiments [1]. The availability of both assay modalities enables researchers to distinguish between orthosteric and allosteric modulation mechanisms, to benchmark the compound against inactive structural analogs as negative controls, and to correlate receptor occupancy with downstream signaling outputs . While selectivity profiling against related GPCRs (GPR55, GPR18, GPR120) has not been reported and should be performed by the end user, the compound's defined chemical structure (CAS 332168-92-0) and commercial availability at ≥95% purity facilitate reproducible probe-based pharmacology [2].

Synthetic Intermediate for Diversified Piperidine-4-Carboxamide Libraries

The unsubstituted primary carboxamide function of 1-(2-fluorobenzoyl)piperidine-4-carboxamide renders it a versatile late-stage diversification intermediate for parallel synthesis and combinatorial library production [1]. Through standard amide coupling reactions, the carboxamide can be converted into a broad array of N-substituted derivatives, enabling the exploration of chemical space around the piperidine-4-position while keeping the ortho-fluorobenzoyl pharmacophore constant . This fixed-scaffold variable-substituent strategy is widely employed in hit-to-lead campaigns across multiple target classes including GPCRs, kinases, and proteases [2]. Procurement scale recommendation: 1–5 g for library synthesis supporting 50–200 discrete analogs.

Quote Request

Request a Quote for 1-(2-Fluorobenzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.